molecular formula C8H8N2O2S B2422889 6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 937617-11-3

6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde

Cat. No.: B2422889
CAS No.: 937617-11-3
M. Wt: 196.22
InChI Key: BMPZBUUWHLTNEI-UHFFFAOYSA-N
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Description

6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a synthetic compound with the CAS Number: 937617-11-3. It has a molecular weight of 196.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2O2S/c1-2-12-7-6 (5-11)10-3-4-13-8 (10)9-7/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

It is stored at room temperature .

Scientific Research Applications

Antitumor Activity

6-Substituted 5-hydroxymethylimidazo[2,1-b]thiazoles, related to 6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde, have been explored for potential antitumor activities. One study focused on the synthesis of various esters derived from these compounds and evaluated their preliminary activity against P388 leukemia (Andreani, Bonazzi, & Rambaldi, 1980). Similarly, another study synthesized hydrazone derivatives of 5-formylimidazo[2,1-b]thiazoles, including those with different substituents at position 6, to evaluate their antileukemic activity, although significant activity was not observed in preliminary tests (Andreani, Rambaldi, & Bonazzi, 1980).

Antimicrobial and Antifungal Properties

Research has also been conducted on the antimicrobial properties of compounds similar to this compound. A study synthesized a series of compounds for their antibacterial and antifungal activities, notably against bacteria like Escherichia coli and Staphylococcus aureus, and fungi such as Aspergillus niger and Candida albicans (Shetty et al., 2008).

Antiinflammatory and Analgesic Properties

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates, closely related to the compound , were prepared and evaluated for their antiinflammatory, analgesic, and antipyretic properties. This included an assessment of their ulcerogenic potential, highlighting their therapeutic potential in inflammation-related conditions (Abignente et al., 1983).

Electrophilic Substitution Studies

In the field of organic chemistry, studies have been conducted on the electrophilic substitution of imidazo[2,1-b]thiazoles. This research, involving compounds with various substituents at position 6, provides valuable insights into the reactivity and potential applications of these compounds in synthetic chemistry (O'daly et al., 1991).

Antioxidant Studies

Imidazo[2,1-b]thiazole derivatives have been synthesized and assessed for their antioxidant properties. This research underscores the potential of these compounds in addressing oxidative stress-related health issues (Nikhila, Batakurki, & Yallur, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively.

Future Directions

While specific future directions for this compound are not mentioned, it’s worth noting that compounds with similar structures have been studied for their anticancer activities . This suggests potential avenues for future research.

Properties

IUPAC Name

6-ethoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-2-12-7-6(5-11)10-3-4-13-8(10)9-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPZBUUWHLTNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N2C=CSC2=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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